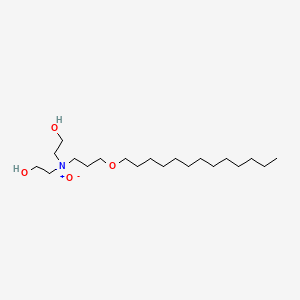
2,2'-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide is a chemical compound with the molecular formula C({20})H({43})NO(_{4}). It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound features a long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable amine with a tridecyloxypropyl halide under basic conditions. This reaction forms the intermediate 3-(Tridecyloxy)propylamine.
Condensation: The intermediate is then reacted with ethylene oxide to form 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.
Oxidation: Finally, the bisethanol compound is oxidized using an oxidizing agent such as hydrogen peroxide to form the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced back to its amine form using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Further oxidized N-oxide derivatives.
Reduction: 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as a detergent in protein purification.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in formulations of cleaning agents, emulsifiers, and dispersants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial in applications like emulsification and solubilization of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-((3-(Dodecyloxy)propyl)imino)bisethanol N-oxide
- 2,2’-((3-(Tetradecyloxy)propyl)imino)bisethanol N-oxide
Uniqueness
Compared to its analogs, 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a longer hydrophobic tail, which can enhance its surfactant properties. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.
Eigenschaften
CAS-Nummer |
83875-88-1 |
|---|---|
Molekularformel |
C20H43NO4 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)-3-tridecoxypropan-1-amine oxide |
InChI |
InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-25-20-13-14-21(24,15-17-22)16-18-23/h22-23H,2-20H2,1H3 |
InChI-Schlüssel |
CFPWTAHHRGNYHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCC[N+](CCO)(CCO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



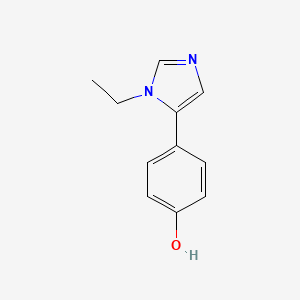
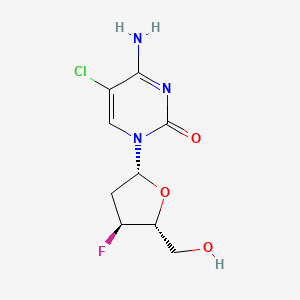
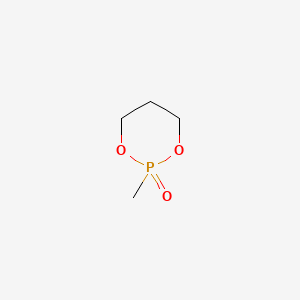
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)


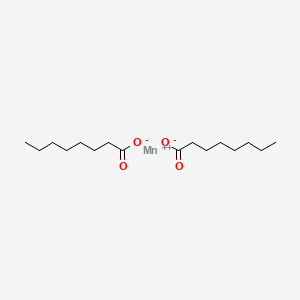
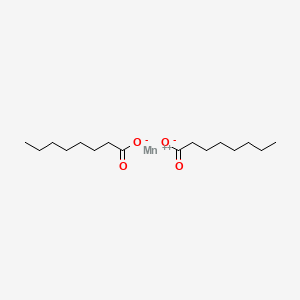
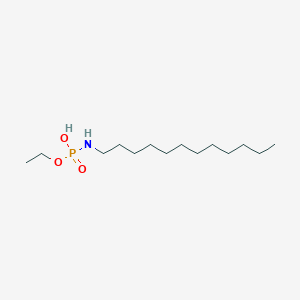
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
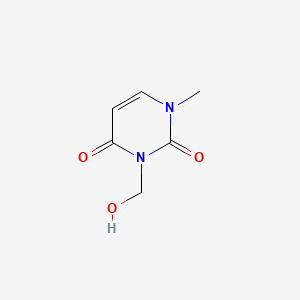
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)

